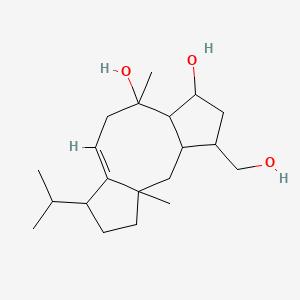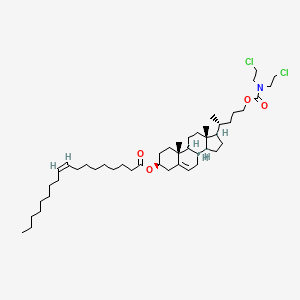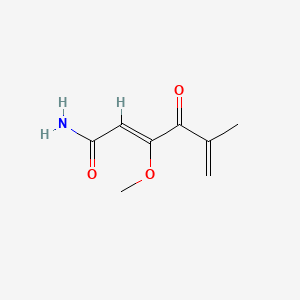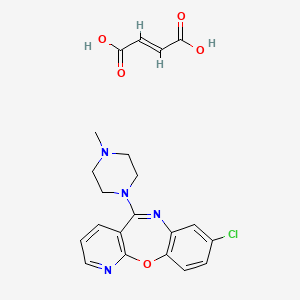
Dicyclopenta(a,d)cyclooctene-3,4-diol, 1,2,3,3a,4,5,7,8,9,9a,10,10a-dodecahydro-1-(hydroxymethyl)-4,9a-dimethyl-7-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclopenta(a,d)cyclooctene-3,4-diol, 1,2,3,3a,4,5,7,8,9,9a,10,10a-dodecahydro-1-(hydroxymethyl)-4,9a-dimethyl-7-(1-methylethyl)- is a natural product found in Streptomyces antimycoticus, Streptomyces melanosporofaciens, and other organisms with data available.
Applications De Recherche Scientifique
Synthesis of Novel Polyurethanes
Dicyclopenta(a,d)cyclooctene-3,4-diol derivatives have been used in the synthesis of novel polyurethanes containing tricyanocyclopropane functionalities. These polyurethanes demonstrate solubility in common organic solvents and exhibit thermal stability up to 300°C, with inherent viscosities in the range of 0.25-0.30 dL/g. The solution-cast films of these polyurethanes show glass transition (Tg) values in the range of 100-125°C and acceptable piezoelectric coefficients for device applications (Lee & Park, 2001).
Modification of Tube Size and Shape in Helical Tubuland Inclusion Lattice
Dicyclopenta(a,d)cyclooctene-3,4-diol derivatives have been synthesized and used to modify the tube size and shape in a helical tubuland inclusion lattice. Different bridges between the hydroxy functions of these molecules cause substantial differences in dimensions and shapes of the tubes in the crystal lattice, demonstrating their potential for tailoring molecular structures (Dance et al., 1986).
Concise Total Synthesis of Dactylol
In another study, a dicyclopenta(a,d)cyclooctene-3,4-diol derivative facilitated a concise total synthesis of dactylol, a cyclooctenoid sesquiterpene. This approach offers advantages in terms of efficiency, flexibility, accessibility of substrates, number of steps, atom economy, and overall yield (Fürstner & Langemann, 1996).
Photochemical Reactions of Cyclopentenones
Studies have also explored the photochemical reactions of cyclopent-2-en-ones, where derivatives of dicyclopenta(a,d)cyclooctene-3,4-diol undergo various dimerization and solvent reaction processes under ultraviolet irradiation. This research contributes to understanding the photochemistry of these compounds (Reinfried et al., 1971).
Propriétés
Numéro CAS |
139552-97-9 |
|---|---|
Nom du produit |
Dicyclopenta(a,d)cyclooctene-3,4-diol, 1,2,3,3a,4,5,7,8,9,9a,10,10a-dodecahydro-1-(hydroxymethyl)-4,9a-dimethyl-7-(1-methylethyl)- |
Formule moléculaire |
C20H34O3 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
(10Z)-4-(hydroxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradec-10-ene-6,8-diol |
InChI |
InChI=1S/C20H34O3/c1-12(2)14-5-7-19(3)10-15-13(11-21)9-17(22)18(15)20(4,23)8-6-16(14)19/h6,12-15,17-18,21-23H,5,7-11H2,1-4H3/b16-6- |
Clé InChI |
MSKFOQCDNOFJAT-SOFYXZRVSA-N |
SMILES isomérique |
CC(C)C\1CCC2(/C1=C\CC(C3C(CC(C3C2)CO)O)(C)O)C |
SMILES |
CC(C)C1CCC2(C1=CCC(C3C(CC(C3C2)CO)O)(C)O)C |
SMILES canonique |
CC(C)C1CCC2(C1=CCC(C3C(CC(C3C2)CO)O)(C)O)C |
Synonymes |
1,2,3,3a,4,5,7,8,9,9a,10,10a-dodecahydro-3,4-dihydroxy-1-hydroxymethyl-4,9a-dimethyl-7-(1-methylethyl)dicyclopenta(a,d)cyclooctene cyclooctatin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4Z)-2-ethyl-4-[(4-ethylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1233399.png)







![[(2R)-2-[[(Z)-heptadec-10-enyl]carbamoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1233414.png)




